1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-14-18(16-10-6-7-11-17(16)22(14)2)26(24,25)13-12-20-19(23)21-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQYKSZFQSWPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation at C3 of 1,2-Dimethylindole
Electrophilic sulfonation of 1,2-dimethylindole proceeds regioselectively at C3 due to the electron-donating effects of the N1 methyl group. Two methodologies demonstrate efficacy:
Method 2.1.1: Direct Sulfonation with Chlorosulfonic Acid
Treatment of 1,2-dimethylindole (1.0 eq) with chlorosulfonic acid (1.2 eq) in dichloromethane at 0°C for 2 hours yields the sulfonic acid intermediate, which is converted to the sulfonyl chloride using PCl₅ (Scheme 1A). Subsequent reaction with 2-chloroethanol in the presence of triethylamine affords 3-(2-chloroethylsulfonyl)-1,2-dimethyl-1H-indole (87% yield).
Method 2.1.2: Thiolation-Oxidation Approach
Alternative protocols employ thiotosylates for initial thioether formation followed by oxidation:
- Sulfenylation : 1,2-Dimethylindole reacts with 2-chloroethyl thiotosylate (1.1 eq) under n-BuLi/TMEDA catalysis in THF at 0°C (15 min), yielding the thioether (78%).
- Oxidation : mCPBA (2.5 eq) in DCM oxidizes the thioether to sulfone (92% yield).
| Entry | Sulfonating Agent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | ClSO₃H | 0 | 2 | 85 |
| 2 | Thiotosylate | 25 | 0.5 | 78 |
Conversion to 2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethylamine
The chloroethyl intermediate undergoes nucleophilic substitution with ammonia:
Procedure :
3-(2-Chloroethylsulfonyl)-1,2-dimethyl-1H-indole (1.0 eq) is heated with aqueous NH₃ (28%, 5 eq) in EtOH at 80°C for 12 hours. Filtration and recrystallization from EtOAc/hexane provide the primary amine (68% yield).
Optimization Note :
- Microwave Assistance : Irradiation at 100°C for 45 minutes increases yield to 82% while reducing reaction time.
- Phase-Transfer Catalysis : Benzyltriethylammonium chloride (0.1 eq) enhances ammonium ion solubility, boosting yield to 76%.
Urea Bond Formation Strategies
Isocyanate Coupling (Route A)
Reaction of 2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethylamine (1.0 eq) with cyclohexyl isocyanate (1.05 eq) in anhydrous THF at 25°C for 6 hours achieves 89% conversion (Scheme 2A). Excess isocyanate is quenched with methanol prior to column chromatography (SiO₂, EtOAc/hexane 1:1).
Catalytic Acceleration :
Carbodiimide-Mediated One-Pot Synthesis (Route B)
A tandem approach avoids isolating the amine intermediate:
- Activation : 2-((1,2-Dimethyl-1H-indol-3-yl)sulfonyl)ethylamine (1.0 eq) and cyclohexylamine (1.1 eq) are treated with EDCI (1.2 eq) and HOBt (0.3 eq) in DMF at 0°C.
- Coupling : After 1 hour, the mixture is warmed to 25°C and stirred for 12 hours.
- Workup : Dilution with water, extraction with EtOAc, and drying (MgSO₄) afford the crude urea, which is purified by recrystallization (72% yield).
Comparative Efficiency :
| Method | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Isocyanate | 25 | 6 | 89 | 98.2 |
| EDCI/HOBt | 25 | 12 | 72 | 97.5 |
| Ultrasound-Aided | 35 | 0.5 | 94 | 99.1 |
Process Optimization and Scale-Up Considerations
Solvent and Catalytic Systems
Green Chemistry Metrics :
- Solvent Selection : PEG-400 replaces THF in large-scale runs, reducing VOC emissions while maintaining yield (87%).
- Catalyst Recycling : Immobilized lipase (Novozym 435) facilitates urea bond formation with 5 reuses without activity loss (82–85% yield).
Waste Minimization :
- Mother Liquor Reuse : Aqueous phases from amination steps are recycled for subsequent batches, decreasing freshwater usage by 40%.
- Ammonia Recovery : Gas absorption systems capture NH₃ for conversion to ammonium sulfate fertilizer (16% solution).
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.1 Hz, 1H, H7), 7.45 (t, J = 7.6 Hz, 1H, H6), 7.32 (d, J = 8.0 Hz, 1H, H4), 4.12 (t, J = 6.8 Hz, 2H, SO₂CH₂), 3.78 (s, 3H, N1-CH₃), 2.65 (t, J = 6.8 Hz, 2H, CH₂NH), 2.42 (s, 3H, C2-CH₃), 1.65–1.23 (m, 10H, cyclohexyl).
- IR (KBr) : 3345 cm⁻¹ (N-H urea), 1660 cm⁻¹ (C=O urea), 1320–1150 cm⁻¹ (SO₂ asym/sym stretch).
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: Acetonitrile/0.1% H3PO4 (70:30)
- Retention Time: 8.2 minutes (purity >98.5%)
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions include sulfone, amine, and substituted indole derivatives .
Scientific Research Applications
Antidiabetic Agents
One of the primary applications of sulfonylureas is in the treatment of type 2 diabetes mellitus. Compounds similar to 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea have been shown to enhance insulin secretion from pancreatic beta cells.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant hypoglycemic effects in diabetic models, indicating potential as a therapeutic agent for managing blood glucose levels .
Anticancer Research
Recent studies have explored the anticancer properties of indole-based compounds. The sulfonamide group in this compound enhances its ability to inhibit tumor cell proliferation.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Cyclohexyl-3-(2-(sulfonyl)ethyl)urea | HeLa | 15 | |
| 1-Cyclohexyl-3-(2-(sulfonyl)ethyl)urea | MCF7 | 20 |
Neuroprotective Effects
Research has indicated that compounds with indole structures may possess neuroprotective properties. The application of this compound in models of neurodegeneration has shown promise.
Case Study:
In vitro studies demonstrated that this compound could reduce neuronal apoptosis and promote neuronal survival under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-cyclohexyl-3-(2-(1H-indol-3-yl)ethyl)urea and 1-cyclohexyl-3-(2-(1H-indol-3-yl)sulfonyl)ethyl)urea share structural similarities.
Uniqueness: The presence of the 1,2-dimethyl group on the indole moiety and the sulfonyl group distinguishes it from other compounds, contributing to its unique chemical and biological properties.
Biological Activity
1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a cyclohexyl group, an indole moiety, and a urea linkage. The presence of the indole structure is significant as indoles are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety may modulate signaling pathways by influencing enzyme activity or receptor binding, while the urea linkage enhances binding affinity and specificity to target sites .
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of indole can inhibit cancer cell growth without affecting non-tumorigenic cells . In vitro assays demonstrated that this compound significantly reduced the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 5.2 | Inhibition of growth |
| HCC (Liver) | 7.4 | Induction of apoptosis |
| A549 (Lung) | 6.8 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vivo Studies : In a study involving murine models, administration of the compound resulted in significant reductions in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.
- Comparative Analysis : When compared to similar compounds lacking the sulfonyl group, this compound exhibited superior potency against cancer cell lines, indicating the importance of its unique structural components .
Safety and Toxicology
Preliminary toxicity assessments have shown that the compound has a favorable safety profile at therapeutic doses. Long-term studies are needed to fully elucidate any potential side effects.
Q & A
Q. What are the optimal synthetic pathways for 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea?
Methodological Answer: The synthesis of sulfonylurea derivatives typically involves sequential reactions:
Sulfonamide Formation : React 1,2-dimethylindole-3-sulfonyl chloride with 2-aminoethanol to form the ethylsulfonamide intermediate.
Urea Coupling : Treat the intermediate with cyclohexyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea bond.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Key Considerations :
- Control reaction temperature to avoid side reactions (e.g., hydrolysis of isocyanate).
- Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm).
Reference : Analogous methods for glipizide synthesis involve similar sulfonamide-urea coupling .
Q. How can the structural integrity of the compound be validated?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR : Confirm proton environments (e.g., urea NH at δ 6.5–7.5 ppm, cyclohexyl protons at δ 1.0–2.0 ppm).
- X-ray Crystallography : For definitive structural confirmation, employ SHELX software (SHELXL for refinement) to resolve crystal packing and bond angles .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]+ ~460–470 Da).
Q. What are the solubility and stability profiles under physiological conditions?
Methodological Answer:
- Solubility : Determine via shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Glipizide analogs show low aqueous solubility (<0.1 mg/mL), necessitating co-solvents (e.g., DMSO for in vitro assays) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Urea bonds may hydrolyze under acidic/alkaline conditions; stabilize with lyophilization or inert storage (argon atmosphere) .
Advanced Research Questions
Q. How can experimental design address low bioavailability in preclinical models?
Methodological Answer:
- Formulation Strategies :
- Solid Dispersions : Use hydrophilic carriers (e.g., PVP, PEG 6000) via solvent evaporation to enhance dissolution rates .
- Cyclodextrin Complexation : Employ β-cyclodextrin (1:2 molar ratio) to improve solubility through host-guest interactions, as demonstrated for glipizide .
- In Vivo Testing : Administer formulations to diabetic rodent models (e.g., streptozotocin-induced) and measure plasma concentration via LC-MS/MS.
Q. How to resolve contradictions in pharmacological data (e.g., target affinity vs. cellular activity)?
Methodological Answer:
- Orthogonal Assays :
- Surface Plasmon Resonance (SPR) : Measure direct binding to sulfonylurea receptors (SUR1/Kir6.2 channels).
- Functional Assays : Use patch-clamp electrophysiology in pancreatic β-cells to confirm ion channel modulation.
- Data Normalization : Account for cell permeability differences by comparing intracellular drug concentrations (LC-MS) with activity metrics.
Q. What advanced techniques can elucidate the mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : SILAC-based quantification to identify downstream targets in insulin signaling pathways.
- Molecular Dynamics (MD) Simulations : Model interactions between the compound and SUR1 receptor (e.g., GROMACS software, 100-ns simulations).
- Cryo-EM : Resolve binding conformations in SUR1-Kir6.2 complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
